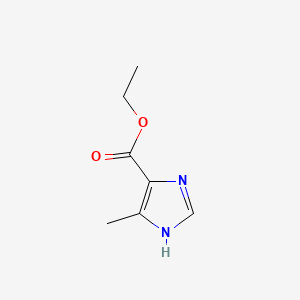

Ethyl 5-methyl-1H-imidazole-4-carboxylate

Beschreibung

Significance of Imidazole (B134444) Carboxylates in Contemporary Chemical and Pharmaceutical Sciences

The imidazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and synthetic molecules with biological activity. nih.govuobasrah.edu.iq Its derivatives are integral to a wide array of pharmaceuticals, demonstrating antitumor, antifungal, and anticonvulsant properties, among others. rjptonline.org The imidazole structure is considered a versatile scaffold due to its ability to form hydrogen bonds, enhancing water solubility, and its capacity to interact with various biological targets. nih.govijsrtjournal.com

Imidazole carboxylates, a specific class of these derivatives, are ubiquitous structural motifs in many biologically active compounds. nih.gov They serve as crucial intermediates in the synthesis of more complex molecules. For instance, the ester functional group in imidazole carboxylates can be readily converted into corresponding carboxylic acids and carbohydrazides, enabling detailed structure-activity relationship (SAR) analyses. nih.gov This adaptability makes them valuable in the development of new therapeutic agents. Research has shown that imidazole derivatives can be designed to target a range of diseases, including those requiring anti-inflammatory, antimicrobial, and anticancer action. nih.govrjptonline.org The imidazole core's ability to bind to proteins with relative ease, similar to the amino acid histidine, contributes to its favorable pharmacodynamic characteristics. rjptonline.org

The development of novel synthetic methods for imidazole carboxylates continues to be an active area of research. nih.gov The strategic placement of different substituents on the imidazole ring plays a crucial role in determining the biological activity of the resulting compounds. ijsrtjournal.com For example, electron-donating groups may enhance hydrophobic interactions with target sites, while electron-withdrawing groups can facilitate binding to metalloproteins. ijsrtjournal.com

Historical Context and Evolution of Research on Ethyl 5-methyl-1H-imidazole-4-carboxylate

The synthesis of the imidazole ring was first reported in 1858 by German chemist Heinrich Debus. ijsrtjournal.com Since then, the study of imidazole derivatives has expanded significantly. uobasrah.edu.iq

This compound, also known by synonyms such as Ethyl 4-methyl-1H-imidazole-5-carboxylate, has been a subject of interest as a research compound. lookchem.comnih.gov It is recognized for its role in forming coordination compounds with metal ions like Co(2+). chemicalbook.com These resulting complexes have been shown to act as Hill reaction inhibitors, interfering with photosynthetic electron flow and ATP synthesis. lookchem.comchemicalbook.com This property has led to its use in agricultural settings to control the growth of certain plants and algae and in environmental science to manage algal blooms in aquatic ecosystems. lookchem.com

In the pharmaceutical industry, this compound serves as a valuable research tool for studying the effects of Hill reaction inhibitors on cellular processes, which can contribute to the development of new drugs. lookchem.com It is also a key intermediate in the synthesis of other pharmacologically important molecules. For instance, related imidazole carboxylates are precursors in the synthesis of compounds like olmesartan, an angiotensin II receptor antagonist. jocpr.comgoogle.com The evolution of synthetic routes to produce high-purity imidazole carboxylates highlights their importance in pharmaceutical manufacturing. google.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H10N2O2 | nih.gov |

| Molecular Weight | 154.17 g/mol | nih.gov |

| Appearance | Off-white to tan/Crystalline Powder or Crystals | lookchem.com |

| Melting Point | 204-206 °C | lookchem.comchemicalbook.com |

| Boiling Point | 323.663 °C at 760 mmHg | lookchem.com |

| Density | 1.171 g/cm³ | lookchem.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-methyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-5(2)8-4-9-6/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDUBDZWWNLZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068655 | |

| Record name | Ethyl 4-methylimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or yellow crystalline powder; Odorless; [Acros Organics MSDS] | |

| Record name | Ethyl-4-methyl-5-imidazolecarboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

51605-32-4 | |

| Record name | 1H-Imidazole-5-carboxylic acid, 4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51605-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC-195976 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051605324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51605-32-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-5-carboxylic acid, 4-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4-methylimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-methylimidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-METHYL-5-IMIDAZOLCARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET2TR8P0QG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Synthetic Pathway Optimization for Ethyl 5 Methyl 1h Imidazole 4 Carboxylate

Classical and Established Synthetic Approaches to Ethyl 5-methyl-1H-imidazole-4-carboxylate

Two principal classical methods for the synthesis of the imidazole (B134444) core and its subsequent functionalization into this compound are the Debus-Radziszewski condensation and the esterification of the corresponding carboxylic acid.

Debus-Radziszewski Condensation Method and Mechanistic Considerations

The Debus-Radziszewski imidazole synthesis is a cornerstone in the formation of the imidazole ring, involving a multi-component reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgscribd.com For the synthesis of this compound, the likely precursors would be an ester of 2,3-dioxobutanoic acid (ethyl 2,3-dioxobutanoate), formaldehyde, and ammonia.

The reaction is generally understood to proceed in two main stages. wikipedia.org Initially, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. This is followed by the condensation of the diimine with the aldehyde, leading to the formation of the imidazole ring. wikipedia.orgacs.org While this two-step mechanism is widely accepted, the exact sequence of bond formations and the nature of the intermediates can be complex and are not definitively established. wikipedia.org

Table 1: Proposed Precursors for Debus-Radziszewski Synthesis of this compound

| Component | Chemical Name | Role in Synthesis |

| 1,2-Dicarbonyl | Ethyl 2,3-dioxobutanoate | Provides the C4-C5 and carboxylate group |

| Aldehyde | Formaldehyde | Provides the C2 of the imidazole ring |

| Nitrogen Source | Ammonia | Provides the N1 and N3 of the imidazole ring |

Note: This table is based on the general principles of the Debus-Radziszewski synthesis applied to the target molecule.

Mechanistically, the reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the diimine. The aldehyde then reacts with the diimine, and subsequent cyclization and aromatization yield the imidazole core. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Esterification of 5-methyl-1H-imidazole-4-carboxylic Acid

A more direct and often preferred method for the synthesis of this compound is the esterification of the corresponding carboxylic acid, 5-methyl-1H-imidazole-4-carboxylic acid. This reaction is typically carried out using the Fischer esterification method, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). sigmaaldrich.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (ethanol) is used, and/or the water formed during the reaction is removed. masterorganicchemistry.comsigmaaldrich.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Table 2: Typical Reaction Parameters for Fischer Esterification

| Parameter | Condition |

| Carboxylic Acid | 5-methyl-1H-imidazole-4-carboxylic acid |

| Alcohol | Ethanol (often used as solvent) |

| Catalyst | Concentrated H₂SO₄ or HCl |

| Temperature | Reflux |

| Reaction Time | Several hours |

Note: Specific yields and optimal conditions can vary based on the scale and specific laboratory procedures.

Modern and Multi-Component One-Pot Synthesis Strategies for this compound

Modern synthetic approaches have focused on improving the efficiency, atom economy, and environmental footprint of imidazole synthesis. One-pot multi-component reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates. frontiersin.orgnih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. nih.govijprajournal.com For instance, a one-pot, three-component synthesis of substituted ethyl imidazole-4-carboxylates has been developed using microwave irradiation, which significantly reduces reaction times and can lead to higher yields compared to conventional heating. nih.gov

Catalyst Systems and Reaction Parameter Optimization for Enhanced Yield and Purity

The choice of catalyst is crucial in modern imidazole syntheses. A variety of catalysts, including Lewis acids like zirconium(IV) chloride, have been shown to be effective in promoting the three-component reaction for the synthesis of imidazole derivatives. frontiersin.orgnih.gov The optimization of reaction parameters such as catalyst loading, temperature, and solvent is essential for maximizing the yield and purity of the desired product.

For example, in the synthesis of 2,4,5-trisubstituted imidazoles, catalysts such as silica-supported sulfuric acid, ionic liquids, and various metal chlorides have been employed to improve yields. acs.org The use of solid acid catalysts can simplify the work-up procedure as the catalyst can be easily filtered off.

Table 3: Comparison of Conventional vs. Modern Synthetic Approaches

| Feature | Classical Methods (e.g., Debus-Radziszewski) | Modern One-Pot Methods (e.g., Microwave-assisted MCR) |

| Reaction Time | Often several hours to days | Minutes to a few hours nih.gov |

| Yields | Can be moderate to low | Often good to excellent nih.gov |

| Work-up | Can be complex | Often simpler |

| Atom Economy | Moderate | High |

| Environmental Impact | May use harsh reagents and generate waste | Can be more environmentally benign |

Strategies for Mitigating Side Product Formation and Purification Challenges

In multi-component reactions like the Debus-Radziszewski synthesis, the formation of side products is a common challenge. These can arise from self-condensation of the reactants or incomplete reactions. Careful control of stoichiometry, temperature, and the order of addition of reactants can help to minimize the formation of these impurities.

Purification of the final product, this compound, is typically achieved through recrystallization or column chromatography. nih.gov The choice of solvent for recrystallization is critical to obtain a high-purity product. The use of modern analytical techniques such as HPLC can be employed to assess the purity of the synthesized compound. sielc.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of imidazoles to reduce the environmental impact of chemical processes. Key strategies include the use of greener solvents, alternative energy sources, and catalytic methods.

Solvent-free reactions or the use of benign solvents like water or ethanol are highly desirable. nih.gov Microwave-assisted synthesis is considered a green technique as it can lead to shorter reaction times, reduced energy consumption, and often higher yields. nih.govijprajournal.com The use of reusable solid acid catalysts also aligns with green chemistry principles by minimizing waste.

Furthermore, the development of one-pot syntheses contributes to the greenness of the process by reducing the number of synthetic steps and the associated solvent and energy consumption for intermediate purification.

Advanced Spectroscopic and Crystallographic Investigations of Ethyl 5 Methyl 1h Imidazole 4 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including Ethyl 5-methyl-1H-imidazole-4-carboxylate and its derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a detailed map of the molecular framework can be constructed.

¹H NMR and ¹³C NMR Spectral Interpretation for Elucidating Molecular Architecture

The ¹H NMR spectrum of this compound provides distinct signals that correspond to each unique proton environment within the molecule. The ethyl ester group is readily identifiable by a characteristic triplet and quartet pattern. The three protons of the terminal methyl (CH₃) group typically appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. In turn, the two methylene protons appear as a quartet, being split by the methyl group.

The methyl group attached to the imidazole (B134444) ring at the C5 position shows up as a sharp singlet. The proton on the imidazole ring at the C2 position also typically appears as a singlet. The N-H proton of the imidazole ring often presents as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to its involvement in hydrogen bonding and proton exchange.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group (CH₂ and CH₃), the methyl carbon at C5, and the carbons of the imidazole ring (C2, C4, and C5). For related 1,5-diaryl-1H-imidazole-4-carboxylate derivatives, the methine, methylene, and methyl carbons have been observed at approximately 137, 60, and 14 ppm, respectively. nih.gov

Table 1: Typical NMR Spectral Data for this compound Note: Chemical shifts (δ) are in ppm and are referenced to a standard (e.g., TMS). Actual values can vary based on solvent and experimental conditions.

| Assignment | ¹H NMR (Typical δ, Multiplicity) | ¹³C NMR (Typical δ) |

|---|---|---|

| Imidazole N-H | Broad singlet (variable, e.g., ~12.0) | N/A |

| Imidazole C2-H | Singlet (e.g., ~7.5-8.0) | ~137 |

| Ring-CH₃ (at C5) | Singlet (e.g., ~2.3-2.5) | ~12-15 |

| Ester -O-CH₂-CH₃ | Quartet (e.g., ~4.1-4.3) | ~59-61 |

| Ester -O-CH₂-CH₃ | Triplet (e.g., ~1.2-1.4) | ~14-15 |

| Ester C=O | N/A | ~162-165 |

| Imidazole C4 | N/A | ~125-128 |

| Imidazole C5 | N/A | ~135-138 |

Mass Spectrometry (MS) for Fragmentographic Pathway Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound, electron impact (EI) or electrospray ionization (ESI) can be used. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be readily observed.

The fragmentation of the molecule is expected to follow predictable pathways based on its functional groups. libretexts.org

Ester Fragmentation: A primary fragmentation pathway involves the ester group. This can include the loss of an ethoxy radical (•OCH₂CH₃), resulting in an [M - 45]⁺ fragment, or the loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement, followed by the loss of a hydroxyl radical. miamioh.edu

Ring Fragmentation: The imidazole ring itself is relatively stable, but it can undergo characteristic fragmentation. A common pathway for imidazole and its derivatives is the loss of hydrogen cyanide (HCN) or its substituted analogues. researchgate.net For this specific compound, cleavage of the ring could lead to the expulsion of a neutral acetonitrile (B52724) molecule (CH₃CN) or HCN.

Table 2: Predicted Mass Spectrometry Fragments for this compound (MW = 154.17)

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 154 | [M]⁺ | - |

| 125 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 109 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 82 | [M - C₂H₅OH - CO]⁺ | Loss of ethanol (B145695) and carbon monoxide |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the key vibrational modes are associated with the N-H, C=O, C-N, C=C, and C-H bonds.

Intermolecular interactions, particularly hydrogen bonding involving the imidazole N-H proton and the carbonyl oxygen of the ester group (N-H···O=C), can significantly influence the vibrational frequencies. Such interactions typically cause a redshift (a shift to lower wavenumber) and broadening of the N-H stretching band and can also slightly lower the frequency of the C=O stretching band.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Imidazole Ring | 3100 - 3300 (broad) |

| C-H Stretch (sp²) | Imidazole Ring | 3000 - 3100 |

| C-H Stretch (sp³) | Ethyl and Methyl Groups | 2850 - 3000 |

| C=O Stretch | Ethyl Ester | 1700 - 1725 |

| C=N and C=C Stretch | Imidazole Ring | 1500 - 1650 |

| C-O Stretch | Ethyl Ester | 1100 - 1300 |

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise details on bond lengths, bond angles, and the conformation of the molecule. For derivatives of this compound, this technique has been crucial in understanding how individual molecules pack together to form a crystal lattice.

Analysis of Planarity, Torsional Strain, and Hydrogen Bonding Networks

Studies on related ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have shown that the imidazole ring is essentially planar. nih.gov The ethyl carboxylate substituent, however, may be twisted out of the plane of the imidazole ring to minimize steric hindrance.

The most significant aspect of the solid-state structure is the formation of extensive supramolecular assemblies through hydrogen bonding. The imidazole ring provides both a hydrogen bond donor (the N-H group) and potential hydrogen bond acceptors (the nitrogen atoms). The ester group provides an additional strong hydrogen bond acceptor (the carbonyl oxygen).

Key hydrogen bonding interactions observed in related crystal structures include:

N-H···O Bonds: A common and strong interaction where the N-H proton of one imidazole ring forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule. This interaction often leads to the formation of centrosymmetric dimers. nih.gov

N-H···N Bonds: This interaction involves the N-H proton of one molecule and the sp²-hybridized nitrogen atom of a neighboring imidazole ring. This can link molecules into chains or more complex networks. nih.gov

C-H···O and C-H···N Bonds: Weaker C-H···O and C-H···N hydrogen bonds also play a crucial role in stabilizing the crystal packing, linking the primary hydrogen-bonded motifs into two-dimensional sheets or three-dimensional frameworks. nih.govnih.gov

The combination of these interactions can lead to well-defined supramolecular structures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks, depending on the specific substituents on the imidazole ring. nih.gov For instance, in ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate, a combination of N-H···N and C-H···N hydrogen bonds links molecules into chains. nih.gov In another derivative, N-H···O and N-H···N bonds create complex sheets. nih.gov This demonstrates the critical role of non-covalent interactions in dictating the solid-state architecture of these compounds.

Chemical Reactivity and Coordination Chemistry of Ethyl 5 Methyl 1h Imidazole 4 Carboxylate

Ester Hydrolysis and Transesterification Reactions of the Carboxylate Moiety

The ethyl carboxylate group is a key functional moiety of Ethyl 5-methyl-1H-imidazole-4-carboxylate, enabling its conversion into other important derivatives through hydrolysis and transesterification.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. nih.gov This reaction is a fundamental step in the synthesis of related compounds, such as 1,5-diaryl-1H-imidazole-4-carboxylic acids, where the ethyl ester intermediate is converted to the final acid product. nih.gov The hydrolysis can be carried out using standard laboratory procedures, typically involving treatment with an acid or base in an aqueous medium. For instance, the synthesis of cimetidine, a prominent pharmaceutical, can involve the reduction of the ester group in this compound to an alcohol using a reducing agent like lithium aluminum hydride (LAH). chegg.com

Transesterification: This process involves the conversion of the ethyl ester into a different ester by exchanging the ethyl group with another alcohol moiety. masterorganicchemistry.com Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com For example, reacting the ethyl ester with methanol (B129727) in the presence of a suitable catalyst would yield the corresponding methyl ester. researchgate.net The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the new alcohol is typically used as the solvent. masterorganicchemistry.com This method is widely applied in converting one type of ester to another, such as producing methyl esters from ethyl esters. researchgate.net

Table 1: Reactions of the Carboxylate Moiety

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Ester Hydrolysis | Acid or base in aqueous solution | Carboxylic Acid |

| Ester Reduction | Lithium aluminum hydride (LAH) | Primary Alcohol |

| Transesterification | Different alcohol (e.g., Methanol) with acid or base catalyst | New Ester (e.g., Methyl Ester) |

Functionalization of the Imidazole (B134444) Ring System

The imidazole ring of this compound is amenable to various functionalization reactions, allowing for the synthesis of a diverse range of derivatives.

Electrophilic and Nucleophilic Substitution Reactions

The imidazole ring is an aromatic system and can undergo substitution reactions. The rate and position of substitution are influenced by the electronic properties of the existing substituents—the electron-donating methyl group and the electron-withdrawing ethyl carboxylate group.

Electrophilic Substitution: In electrophilic aromatic substitution (EAS), an electrophile is attacked by the pi electrons of the aromatic ring. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.com Common EAS reactions include halogenation, nitration, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The activating methyl group and the deactivating carboxylate group on the imidazole ring will direct incoming electrophiles to specific positions, influencing the final product structure.

Nucleophilic Substitution: While less common for electron-rich aromatic rings, nucleophilic substitution can occur under specific conditions or if the ring is sufficiently activated by strong electron-withdrawing groups. For instance, amino-substituted imidazole derivatives are more nucleophilic and can participate in coupling reactions for synthesizing other molecules.

N-Substitution Reactions and Regioselectivity

The imidazole ring possesses two nitrogen atoms, and the hydrogen on the N-1 position can be substituted. This N-substitution, or N-alkylation, is a common functionalization pathway.

The regioselectivity of N-substitution—that is, which nitrogen atom is substituted—is a critical aspect. In related imidazole systems, such as ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates, alkylation with benzyl (B1604629) halides has been shown to occur selectively. researchgate.net The choice of solvent and the nature of the reactants can influence which regioisomer is formed. acs.org For example, in the synthesis of pyrazole (B372694) derivatives, the use of arylhydrazine hydrochlorides versus the free hydrazine (B178648) base leads to the exclusive formation of different regioisomers. acs.org This principle of regiocontrol is crucial when planning the synthesis of specifically substituted imidazole derivatives.

Coordination Complex Formation with Metal Ions and Mechanistic Implications

This compound is known to form coordination compounds with metal ions, which has significant implications for its biological activity. chemicalbook.comlookchem.com

Ligand Properties and Binding Modes of the Imidazole Nitrogen and Ester Oxygen

The molecule acts as a ligand, a substance that forms a complex with a central metal atom. The imidazole ring is a key motif in coordination chemistry, often binding to metal ions. this compound specifically forms coordination compounds with cobalt (II) ions. chemicalbook.comlookchem.com The binding likely involves the sp² hybridized nitrogen atom (N-3) of the imidazole ring, which has a lone pair of electrons available for coordination. nih.gov The oxygen atoms of the ester group could also potentially participate in binding, making the compound a bidentate ligand.

Inhibition of Biological Processes via Coordination Complexation (e.g., Photosynthetic Electron Flow, ATP Synthesis)

The coordination complexes of this compound, particularly with Co(2+), exhibit significant biological activity. These complexes are known to inhibit photosynthetic electron flow and the synthesis of ATP. chemicalbook.comlookchem.com This action classifies the compound as a Hill reaction inhibitor, which is a substance that blocks the light-dependent reactions of photosynthesis. lookchem.com A laboratory study on plant models confirmed that the compound, through its coordination with Co(II), leads to a significant reduction in chlorophyll (B73375) fluorescence and ATP synthesis rates. This inhibitory effect on fundamental biological energy processes highlights the functional consequences of its coordination chemistry.

Table 2: Biological Inhibition via Coordination

| Biological Process | Inhibitory Action | Coordinated Metal Ion |

|---|---|---|

| Photosynthetic Electron Flow | Acts as a Hill reaction inhibitor | Co(2+) |

| ATP Synthesis | Reduces ATP synthesis rates | Co(2+) |

Pharmacological and Biological Activity Research on Ethyl 5 Methyl 1h Imidazole 4 Carboxylate Derivatives

Antiviral Efficacy and Mechanism of Action

The imidazole (B134444) nucleus is a key structural motif in a number of antiviral compounds. Research into derivatives of ethyl 5-methyl-1H-imidazole-4-carboxylate has revealed their potential to inhibit viral replication through various mechanisms, targeting key viral enzymes and processes.

Studies on HIV-1 and Related Viral Targets

A series of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazide (B1668358) derivatives have been synthesized and evaluated for their ability to inhibit the interaction between HIV-1 integrase and the host protein LEDGF/p75, a critical step for viral replication. nih.govnih.govresearchgate.net In a cell-based HIV-1 antiviral assay, several of the carbohydrazide derivatives demonstrated moderate inhibitory activity. nih.govnih.govresearchgate.net

Specifically, compounds 11a , 11b , 11g , and 11h showed antiviral inhibition percentages ranging from 33% to 45%. nih.govnih.gov The cytotoxicity of these compounds was also assessed, with CC50 values determined to be >200 µM for 11a and 11g , 158.4 µM for 11b , and 50.4 µM for 11h . nih.govnih.gov It was noted that the antiviral activity of compound 11h was likely associated with its cytotoxicity. nih.govnih.gov Further investigation into the mechanism of action suggested that these compounds selectively bind to the LEDGF/p75-binding pocket of HIV-1 integrase, as they showed only marginal inhibition in a strand transfer assay. nih.govresearchgate.net Western blot analysis indicated that compounds 11a , 11b , and 11h appeared to promote the formation of higher-order integrase multimers. nih.govnih.gov

Antiviral Activity of 1,5-Diaryl-1H-imidazole-4-carbohydrazide Derivatives against HIV-1

| Compound | Antiviral Inhibition (%) | Cytotoxicity (CC50, µM) |

|---|---|---|

| 11a | 33-45 | >200 |

| 11b | 33-45 | 158.4 |

| 11g | 33-45 | >200 |

| 11h | 33-45 | 50.4 |

Investigation of SARS-CoV-2 Main Protease Inhibition

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov A study exploring asymmetric imidazole-4,5-dicarboxamide derivatives identified a potent inhibitor of the SARS-CoV-2 main protease. nih.gov

Among the synthesized compounds, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) displayed the most significant inhibitory activity with an IC50 value of 4.79 ± 1.37 μM. nih.gov Enzyme kinetic studies revealed that this compound acts as a competitive inhibitor, indicating that it binds to the active site of the protease. nih.gov The design of these derivatives was based on the structure of the SARS-CoV-2 main protease active site, and cytotoxicity assays confirmed that these compounds are not toxic to human cells. nih.govrsc.org

Anticancer and Antiproliferative Potential

The imidazole scaffold is present in numerous anticancer agents, and derivatives of this compound have shown significant promise in this area. nih.govnih.gov Research has demonstrated their ability to inhibit cancer cell growth through multiple mechanisms, including the disruption of cell division and the induction of programmed cell death.

Inhibition of Tumor Cell Colony Formation and Migration

A notable derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) , has been shown to significantly inhibit the colony formation and migration of tumor cells. nih.gov This compound was particularly effective against HeLa (cervical cancer) and HT-29 (colon cancer) cell lines. nih.gov The IC50 value for its antiproliferative activity was 0.737 ± 0.05 μM against HeLa cells and 1.194 ± 0.02 μM against HT-29 cells after 72 hours of treatment. nih.gov

Induction of Apoptosis and Mitochondrial Membrane Potential Modulation

The anticancer activity of ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) is also attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Studies have shown that this derivative induces early apoptosis in both HeLa and HT-29 cells. nih.gov Furthermore, it significantly reduces the mitochondrial membrane potential in a dose-dependent manner, a key event in the apoptotic pathway. nih.gov

Anti-adhesive and Antitubulin Activities

In addition to its effects on cell proliferation and apoptosis, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) exhibits anti-adhesive effects on HeLa cells. nih.govresearchgate.net This is significant as cell adhesion is crucial for tumor invasion and metastasis. The compound has also demonstrated antitubulin activity, which disrupts the formation of microtubules, essential components of the cellular skeleton involved in cell division. nih.gov

Anticancer Activities of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)

| Activity | Cell Line(s) | Key Findings |

|---|---|---|

| Antiproliferative | HeLa, HT-29 | IC50: 0.737 µM (HeLa), 1.194 µM (HT-29) |

| Inhibition of Colony Formation | HeLa, HT-29 | Significant inhibition observed |

| Inhibition of Cell Migration | HeLa, HT-29 | Significant inhibition observed |

| Induction of Apoptosis | HeLa, HT-29 | Induces early apoptosis |

| Mitochondrial Membrane Potential | HeLa, HT-29 | Dose-dependent reduction |

| Anti-adhesive Effect | HeLa | Demonstrated anti-adhesive properties |

| Antitubulin Activity | Not specified | Exhibits antitubulin activity |

Anti-inflammatory Effects and Cytokine Modulation

Research into imidazole derivatives has revealed their potential as anti-inflammatory agents, often acting through the modulation of key inflammatory pathways and enzymes. A series of novel N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their ability to inhibit p38 MAP kinase, a key protein in the inflammatory response. nih.govacs.org The study found that several of these compounds exhibited significant anti-inflammatory activity in a dose-dependent manner, as determined by an albumin denaturation assay. acs.org For instance, five of the eight synthesized compounds showed substantial activity, with IC₅₀ values ranging from 33.27 ± 2.12 to 301.12 ± 10.23 μg/mL when compared against the standard drug, diclofenac (B195802) (IC₅₀ = 24.72 ± 1.96 μg/mL). acs.org

In another study, novel imidazole-5(4H)-one analogs were synthesized and tested for in-vivo anti-inflammatory activity using a carrageenan-induced paw edema test in rats. sciencescholar.us Two compounds, 2-methyl-1-(4-methyl piperazine-1-yl)-4-(naphthalen-1-ylmethylene)-1H-imidazol-5(4H)-one (AL01) and 4-benzylidene-2-methyl-1-(4-methylpiperazin-1-yl)-1H-imidazol-5(4H)-one (AL02), displayed potent anti-inflammatory activity that was slightly higher than the reference, diclofenac. sciencescholar.us These findings highlight the potential of the imidazole scaffold in developing new anti-inflammatory drugs. Further investigation has shown that some imidazole derivatives can inhibit the production of pro-inflammatory cytokines in response to inflammatory stimuli, such as lipopolysaccharide (LPS). biosynth.com

Antimicrobial Activities (Antibacterial and Antifungal)

The imidazole moiety is a core component of many established antimicrobial agents. nih.gov Consequently, derivatives of this compound have been extensively studied for their antibacterial and antifungal properties.

Antibacterial Activity: Imidazole-based compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain 5-nitroimidazole/oxazolidinone hybrids have demonstrated potent activity against Bacillus cereus, a Gram-positive bacterium, with a Minimum Inhibitory Concentration (MIC) value of 200 nM. nih.gov Similarly, other derivatives have shown effectiveness against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov In studies on imidazo[4,5-b]pyridine derivatives, compounds were tested against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative), with results indicating that the Gram-positive bacteria were more sensitive to their action. nih.gov However, not all derivatives are broadly effective; a series of 4,5-diphenylimidazol-2-thiol derivatives showed no significant antibacterial activity against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, or Enterococcus faecalis. scirp.org

Antifungal Activity: The antifungal potential of imidazole derivatives is well-documented, with many clinically used antifungal drugs belonging to the azole class. nih.gov Research has uncovered novel imidazole derivatives containing a 2,4-dienone motif that exhibit broad-spectrum antifungal activity. nih.gov In one study, compounds 31 and 42 from this series showed strong inhibitory effects against various Candida species, with MIC values ranging from 0.5 to 32 µg/mL. nih.gov Another study focusing on pyrazole (B372694) carboxylate derivatives containing a thiazole (B1198619) group, inspired by commercial fungicides, found that several compounds had excellent bioactivities against agricultural fungi like Botrytis cinerea and Sclerotinia sclerotiorum. acs.org

Table 1: Selected Antimicrobial Activity of Imidazole Derivatives

| Compound/Derivative Class | Target Organism | Activity (MIC/IC₅₀) | Reference |

|---|---|---|---|

| 5-Nitroimidazole/oxazolidinone hybrid | Bacillus cereus | 200 nM (MIC) | nih.gov |

| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus | More sensitive than Gram-negative | nih.gov |

| Imidazole derivative 31 | Candida spp. | 0.5–8 µg/mL (MIC) | nih.gov |

| Imidazole derivative 42 | Candida spp. | 2–32 µg/mL (MIC) | nih.gov |

| Pyrazole carboxylate derivative 24 | Botrytis cinerea | 0.40 mg/L (EC₅₀) | acs.org |

| Pyrazole carboxylate derivative 24 | Sclerotinia sclerotiorum | 3.54 mg/L (EC₅₀) | acs.org |

Applications in Agricultural Chemistry: Sustainable Pest Control

Beyond pharmacology, derivatives of this compound have found applications in agriculture, particularly in pest and weed management. The parent compound itself is noted for its ability to form coordination compounds with Co(2+), which act as Hill reaction inhibitors. lookchem.comchemicalbook.comlookchem.com This mechanism involves the inhibition of photosynthetic electron flow and ATP synthesis, making these compounds effective as chemical inhibitors for controlling the growth of unwanted plants and algae. lookchem.com This property is valuable for managing weed growth in agricultural settings and controlling algal blooms in aquatic environments. lookchem.com

Furthermore, the antifungal properties of these derivatives are directly applicable to crop protection. Novel pyrazole carboxylate derivatives containing a thiazole moiety have been developed as potential fungicides to combat various plant pathogens. acs.org For instance, compound 24 showed excellent activity against Botrytis cinerea, a fungus that causes grey mold on a wide variety of crops, and compound 15 was effective against Valsa mali, the cause of apple tree canker. acs.org In vivo testing confirmed the protective efficacy of these compounds on cherry tomatoes and apple branches, highlighting their potential as leads for new, sustainable fungicides. acs.org

Investigation of Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase II)

A significant area of research for imidazole derivatives is their role as enzyme inhibitors. A key target is the metalloenzyme family of carbonic anhydrases (CAs), which are involved in numerous physiological processes. nih.gov Several studies have demonstrated that imidazole-containing compounds can effectively inhibit various CA isoforms, including the widely distributed human carbonic anhydrase II (hCA II). nih.govnih.govsemanticscholar.org

For example, a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and showed inhibitory effects against both hCA I and hCA II. nih.govsemanticscholar.org The inhibition constants (Ki) for these compounds against hCA II were in the nanomolar range, specifically from 412.5 ± 115.4 to 624.6 ± 168.2 nM. nih.govsemanticscholar.org Another study on morpholine-derived thiazoles also reported inhibitory activity against bovine carbonic anhydrase-II, with some derivatives showing greater affinity than the standard inhibitor acetazolamide. rsc.org The mechanism often involves the imidazole moiety coordinating with the zinc ion in the enzyme's active site. rsc.org

Table 2: Inhibition of Carbonic Anhydrase (CA) by Imidazole-Related Derivatives

| Compound Series | Target Enzyme | Inhibition Range (Kᵢ) | Reference |

|---|---|---|---|

| Pyrazoline benzenesulfonamides | hCA I | 316.7–533.1 nM | nih.govsemanticscholar.org |

| Pyrazoline benzenesulfonamides | hCA II | 412.5–624.6 nM | nih.govsemanticscholar.org |

| Morpholine derived thiazole 24 | Bovine CA-II | 9.64 ± 0.007 μM | rsc.org |

Modulation of Biological Pathways and Molecular Targets

The diverse biological activities of this compound derivatives stem from their ability to interact with and modulate various molecular targets and biological pathways.

Enzyme Inhibition: As discussed, these compounds are prominent inhibitors of enzymes like carbonic anhydrases. nih.govnih.govsemanticscholar.org Additionally, some derivatives have been shown to inhibit succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and a target for fungicides. acs.org Molecular docking studies have shown that these compounds can bind to crucial amino acid residues in the SDH active site. acs.org

Inflammatory Pathways: In the context of inflammation, imidazole derivatives can target key signaling proteins. For example, they have been shown to inhibit the p38 MAP kinase pathway, which plays a crucial role in the synthesis of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govacs.org

Photosynthesis Pathway: In agricultural applications, the ability of these compounds to act as Hill reaction inhibitors demonstrates their modulation of the photosynthetic electron transport chain in plants and algae. lookchem.comlookchem.com

Viral Replication Pathways: Research has also explored the potential of these derivatives as antiviral agents. Some have shown moderate activity against HIV by inhibiting the interaction between the host protein LEDGF/p75 and HIV-1 integrase, an enzyme essential for viral replication. nih.gov Docking studies suggest these imidazole scaffolds interact with critical amino acid residues in the binding site of HIV-1 integrase. nih.gov

This capacity to interact with a wide range of molecular targets underscores the significance of the this compound scaffold in the development of new therapeutic and agricultural agents.

Computational Chemistry and Chemoinformatics in the Exploration of Ethyl 5 Methyl 1h Imidazole 4 Carboxylate

Molecular Docking Studies for Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as an imidazole (B134444) derivative, and a biological target, typically a protein or enzyme. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, often represented as a docking score.

While specific molecular docking studies on Ethyl 5-methyl-1H-imidazole-4-carboxylate are not extensively documented in publicly available literature, research on structurally similar imidazole derivatives highlights the potential applications of this technique. For instance, in studies of other imidazole-containing compounds, molecular docking has been successfully used to predict their binding interactions with various enzymes. These studies often reveal that the imidazole core plays a crucial role in anchoring the ligand within the active site of the receptor. The binding affinities of these derivatives are often quantified, with lower binding free energies indicating more stable complexes. For example, in a study of N-alkyl/aralkyl/aryl derivatives of a triazole compound, binding free energies were calculated to be as low as -9.8 kcal/mol, indicating strong binding potential. nih.gov

The imidazole ring, being electron-rich, can readily interact with various enzymes and receptors, making it a common scaffold in medicinal chemistry. nih.gov Docking studies on imidazole-based enzyme inhibitors often utilize software like AutoDock Vina to prioritize analogs for synthesis and biological testing. nih.gov

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Active Sites

The stability of a ligand-receptor complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Molecular docking simulations provide detailed information about these interactions at the atomic level.

Hydrogen bonds are critical for the specificity of ligand binding. In many imidazole derivatives, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while any N-H protons can serve as hydrogen bond donors. The ester group in this compound also contains potential hydrogen bond acceptors in its oxygen atoms. Studies on related imidazole-5-carboxylic acid derivatives have shown that the presence of hydrogen bond acceptors is beneficial for their biological activity. nih.gov For example, in the context of dipeptidyl peptidase-IV (DPP-IV) inhibitors, the NH of the imidazole ring system has been shown to be important for binding within the enzyme's active site. mdpi.com

Hydrophobic interactions also play a significant role in stabilizing the ligand within the binding pocket. The methyl and ethyl groups of this compound can engage in hydrophobic interactions with nonpolar amino acid residues in the active site of a target protein. In studies of other imidazole analogues, hydrophobic interactions have been shown to further stabilize the ligand-protein complex. nih.gov The analysis of these interactions is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.

An illustrative example of interaction analysis comes from a study on enastron analogues, where the ligand formed an average of three to five hydrogen bonds during a 100 ns molecular dynamics simulation with key residues such as Glu116, Tyr211, and Asp130. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can be used to assess the conformational stability of a ligand when bound to its receptor and to observe the dynamic behavior of the complex.

For a ligand like this compound, MD simulations could be employed to understand how it settles into the binding pocket of a target protein and how the protein structure adapts to the presence of the ligand. These simulations can reveal the stability of key interactions, such as hydrogen bonds, over a period of time, typically nanoseconds.

In studies of other imidazole derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by molecular docking. nih.govnih.gov For example, in a study of imidazolo-triazole hydroxamic acid derivatives, MD simulations were performed using GROMACS software to determine the root mean square deviation (RMSD), root mean square fluctuation (RMSF), solvent accessible surface area (SASA), and the number of hydrogen bonds, all of which indicated good interaction between the ligand and the receptor. ajchem-a.com Such simulations provide a more dynamic and realistic picture of the binding event than static docking poses.

| MD Simulation Parameters for a Hypothetical Ligand-Protein Complex | |

| Simulation Software | GROMACS, Desmond |

| Force Field | OPLS 2005, CHARMM 36 |

| Water Model | TIP3P |

| Simulation Time | 100 ns |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds, SASA |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.govuni.lu

For a class of compounds like imidazole-4-carboxylates, a QSAR study would involve compiling a dataset of molecules with known biological activities and then calculating a wide range of molecular descriptors for each. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN) are then used to build a predictive model. nih.gov

| Example of a 2D-QSAR Model for Imidazole Derivatives | |

| Statistical Method | Multiple Linear Regression (MLR) |

| Determination Coefficient (R²) | 0.77 |

| Cross-validation Coefficient (Q²) | 0.62 |

| External Validation (R²ext) | 0.90 |

| Source: Adapted from a study on 4-phenoxypyridine (B1584201) derivatives. imist.maresearchgate.net |

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. sciencescholar.us This method significantly reduces the number of compounds that need to be synthesized and tested in the lab, thereby saving time and resources.

If this compound were identified as a hit compound with a desired biological activity, virtual screening could be employed to find other, potentially more potent, molecules with a similar scaffold. This can be done through either ligand-based or structure-based approaches. In a ligand-based virtual screening, a model of the known active compound (a pharmacophore) is used to search for other molecules with similar features. In a structure-based virtual screening, a library of compounds is docked into the binding site of the target protein, and the top-scoring molecules are selected for further investigation.

Studies on other imidazole analogues have successfully used virtual screening to identify lead compounds. For example, a virtual screening of 5-nitroimidazole analogues led to the identification of a potential drug candidate against Leishmania donovani. nih.gov The process often involves docking large chemical libraries and then filtering the results based on docking scores, binding interactions, and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Applications of Ethyl 5 Methyl 1h Imidazole 4 Carboxylate in Advanced Materials Science

Development of Novel Polymer Materials and Coatings

The incorporation of imidazole (B134444) moieties into polymer structures can impart a range of desirable properties, including enhanced thermal stability, ion conductivity, and catalytic activity. Imidazole-containing polymers are being investigated for a variety of applications, from fuel cell membranes to catalysts. americanelements.com The synthesis of such polymers often involves the polymerization of vinyl-substituted imidazoles or the condensation of imidazole-containing monomers. chemicalbook.com

While specific polymerization schemes involving ethyl 5-methyl-1H-imidazole-4-carboxylate are not extensively documented in publicly available literature, its structure suggests potential as a monomer or a precursor for creating functional polymers. The ester group can be hydrolyzed to a carboxylic acid, which can then be used in polycondensation reactions to form polyesters or polyamides. Alternatively, the imidazole ring itself can participate in the formation of coordination polymers.

Table 1: Examples of Imidazole-Containing Polymers and their Synthesis

| Polymer Type | Monomer(s) | Synthesis Method | Key Properties |

| Poly(vinylimidazole) | 4(5)-Vinylimidazole | Free radical polymerization | Catalytic activity, metal chelation |

| Imidazolium-based Ionenes | Dihaloalkanes and bis-imidazoles | Quaternization polymerization | Ionic conductivity, antimicrobial activity |

| Imidazole-functionalized Polycarbonates | Imidazole-containing diols | Polycondensation | Biocompatibility, controlled drug release |

Resistance to Environmental Degradation in Material Applications

A significant area of application for imidazole derivatives in materials science is in the formulation of protective coatings that exhibit resistance to environmental degradation, particularly corrosion. nih.govchemicalbook.com Imidazole compounds are effective corrosion inhibitors for various metals and alloys, including carbon steel, due to their ability to adsorb onto the metal surface and form a protective film. sigmaaldrich.com This adsorption can occur through the nitrogen atoms in the imidazole ring, which can coordinate with metal ions. chemicalbook.com

The protective mechanism of imidazole-based coatings involves creating a barrier that prevents corrosive agents, such as oxygen and water, from reaching the metal surface. The effectiveness of these coatings is influenced by the structure of the imidazole derivative, including the presence of other functional groups that can enhance adsorption and film formation. nih.gov While direct studies on coatings formulated specifically with this compound are limited, its inherent imidazole structure suggests its potential as a corrosion-inhibiting additive or as a monomer for creating corrosion-resistant polymer coatings.

Table 2: Corrosion Inhibition Efficiency of Imidazole Derivatives on Carbon Steel in Acidic Medium

| Imidazole Derivative | Concentration (M) | Inhibition Efficiency (%) |

| 1-vinyl-3-dodecylimidazolium bromide | 5 x 10⁻³ | 95.8 |

| 1-methyl-3-octylimidazolium bromide | 5 x 10⁻³ | 92.3 |

| 2-phenyl-2-imidazoline | 1 x 10⁻² | 90.1 |

Note: The data presented is for illustrative purposes and is based on studies of various imidazole derivatives, not specifically this compound.

Functionalization of Nanomaterials (e.g., Carbon Nanotubes) with Imidazole Derivatives

The unique electronic, mechanical, and thermal properties of carbon nanotubes (CNTs) make them highly attractive for a wide range of applications. mdpi.com However, their poor solubility in most solvents and tendency to agglomerate can limit their processability and integration into other materials. Surface functionalization is a key strategy to overcome these challenges and to impart new functionalities to CNTs. nih.gov

Imidazole derivatives are promising candidates for the functionalization of CNTs. nih.gov The imidazole ring can interact with the CNT surface through π-π stacking interactions, while other functional groups on the imidazole derivative can be used to tailor the properties of the functionalized CNTs. For instance, the carboxylic acid group that can be derived from this compound could be covalently attached to the surface of CNTs that have been pre-treated to introduce carboxylic acid or amine groups. This functionalization can improve the dispersion of CNTs in various solvents and polymer matrices.

Biomedical Applications of Functionalized Nanomaterials

Functionalized carbon nanotubes hold immense potential in the biomedical field, including applications in drug delivery, bioimaging, and biosensing. mdpi.comnih.gov The ability to attach specific biomolecules to the surface of CNTs is crucial for these applications. Imidazole-functionalized CNTs can serve as a platform for the immobilization of various bioactive molecules. nih.gov

The imidazole moiety itself can exhibit biological activity, and its incorporation onto the surface of CNTs can lead to synergistic effects. For example, some imidazole derivatives have shown antitumor activity. nih.gov Functionalizing CNTs with such derivatives could lead to the development of novel cancer therapeutic agents. While specific studies on the biomedical applications of CNTs functionalized with this compound are not yet prevalent, the general principles of CNT functionalization with imidazole derivatives suggest a promising avenue for future research. The biocompatibility of the resulting nanomaterials would be a critical factor to investigate. nih.gov

Table 3: Potential Biomedical Applications of Imidazole-Functionalized Carbon Nanotubes

| Application | Rationale |

| Drug Delivery | Covalent or non-covalent attachment of therapeutic agents to the functionalized CNT surface. |

| Bioimaging | Conjugation of imaging agents (e.g., fluorescent dyes, quantum dots) for tracking and diagnosis. |

| Biosensing | Immobilization of enzymes or antibodies for the detection of specific biomarkers. |

| Gene Therapy | Complexation with DNA or RNA for targeted delivery to cells. |

Structure Activity Relationship Sar Studies and Rational Design of Ethyl 5 Methyl 1h Imidazole 4 Carboxylate Analogues

Impact of Substituent Modifications on Pharmacological Profiles

The pharmacological profile of compounds derived from the ethyl 5-methyl-1H-imidazole-4-carboxylate scaffold is highly sensitive to modifications of its constituent parts. Alterations to the substituents on the imidazole (B134444) ring's nitrogen atoms or changes to the ester functional group can lead to significant shifts in biological activity, reactivity, and bioavailability.

The nitrogen atoms of the imidazole ring are key points for molecular interaction and substitution. The activity of imidazole-based compounds can be significantly modulated by the nature of the substituent at the N-1 position. Studies on related imidazole-4-carboxylic acid derivatives have demonstrated that introducing substituents at this position is a critical determinant of biological activity.

For instance, in a series of 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid derivatives studied for antiplatelet activity, the identity of the N-1 substituent was crucial. scispace.com The presence of specific arylalkyl groups at this position, in combination with other essential structural features, could shift the compound's mechanism of action between PAF antagonism, COX-1 inhibition, or ADP antagonism. scispace.com For example, one derivative, compound 6i , featuring a specific N-1 substituent, displayed potent antiadrenergic and PAF antagonistic effects. scispace.com This highlights that the N-1 position directly influences receptor interaction and the resulting pharmacological response. While the parent this compound is unsubstituted at N-1, these findings strongly suggest that N-alkylation or N-arylation would be a fruitful strategy for modulating its biological profile.

| Compound ID | N-1 Substituent | C4-Functionality | C5-Substituent | Primary Activity | IC₅₀ |

| 5c | Arylalkyl | Ester | Phenylsulfonamino | PAF Antagonist / COX-1 Inhibitor | 1 µM / 0.4 µM |

| 6c | Arylalkyl | Carboxamide | Phenylsulfonamino | ADP Antagonist | 2 µM |

| 6g | Arylalkyl | Carboxamide | Phenylsulfonamino | PAF Antagonist / COX-1 Inhibitor | 4 µM / 1 µM |

| 6i | Arylalkyl | Carboxamide | Phenylsulfonamino | Adrenergic/PAF Antagonist | 0.15 µM / 0.66 µM |

This table presents data on N-substituted imidazole-4-carboxylic acid analogues, illustrating how N-1 substituents, in concert with C4-functional group changes, modulate antiplatelet activity. Data sourced from reference scispace.com.

The ethyl carboxylate group at the C-4 position is a primary site for modification to influence the molecule's chemical reactivity and pharmacokinetic properties. As an ester, it is susceptible to hydrolysis by esterase enzymes in the body, which can be a mechanism for prodrug activation or a route of metabolic inactivation.

Converting the ethyl ester to the corresponding carboxylic acid is a common strategy. This transformation dramatically increases polarity, which can alter solubility and receptor interactions. For example, in the development of HIV-1 integrase inhibitors based on a 1,5-diaryl-1H-imidazole scaffold, researchers synthesized both the ethyl ester intermediates and the final carboxylic acids. researchgate.net The rationale was that the carboxylic acid functionality could significantly improve the properties of the parent scaffold. researchgate.net

Further modification of this group to a carbohydrazide (B1668358) or a carboxamide introduces different hydrogen bonding capabilities and metabolic stabilities. In the same study on HIV-1 integrase inhibitors, a series of carbohydrazides were prepared from the ethyl ester intermediates. researchgate.net Several of these carbohydrazide derivatives exhibited moderate antiviral activity in cell-based assays, demonstrating that this modification was productive. researchgate.net Similarly, research into antimicrobial agents involved synthesizing a series of N-aryl imidazole-4-carboxamides. nih.gov These studies found that specific substitution patterns on the amide's phenyl ring led to significant antibacterial, antifungal, and antitubercular activity. nih.gov The conversion from an ester to an amide or hydrazide fundamentally changes the group's electronic and steric properties, directly impacting its ability to interact with biological targets. scispace.comresearchgate.net

| Scaffold | C4-Functionality | Therapeutic Target | Result |

| 1,5-Diaryl-1H-imidazole | Ethyl Ester | HIV-1 Integrase | Key synthetic intermediate. researchgate.net |

| 1,5-Diaryl-1H-imidazole | Carboxylic Acid | HIV-1 Integrase | Designed to improve properties over parent scaffold. researchgate.net |

| 1,5-Diaryl-1H-imidazole | Carbohydrazide | HIV-1 Integrase | Showed moderate antiviral activity (33-45% inhibition). researchgate.net |

| 1H-imidazole | N-Aryl Carboxamide | Bacteria/Mycobacteria | Demonstrated significant antimicrobial/antitubercular activity. nih.gov |

This table summarizes how modifications of the C4-ester group in imidazole-4-carboxylate analogues influence their biological application and activity. Data sourced from references researchgate.netnih.gov.

Design of Targeted Libraries for Specific Therapeutic Applications

The this compound structure serves as an excellent starting point, or scaffold, for the creation of targeted compound libraries. In this strategy, combinatorial chemistry principles are used to synthesize a large number of analogues by systematically varying substituents at different positions on the scaffold. This allows for the efficient exploration of chemical space around the core structure to identify compounds with high affinity and selectivity for a specific biological target.

A clear example of this approach is the development of inhibitors for the interaction between HIV-1 integrase and the host protein LEDGF/p75. researchgate.net Researchers designed and synthesized two targeted sets of novel compounds based on a 1,5-diaryl-1H-imidazole-4-carboxylate scaffold. Starting with various ethyl ester intermediates, they created libraries of the corresponding carboxylic acids and carbohydrazides. researchgate.net By judicially choosing different substituted starting materials, they were able to perform a detailed SAR analysis. researchgate.net This library-based approach led to the identification of seventeen compounds that met the predefined activity threshold in an inhibition assay, with several showing selective binding to the desired pocket on the HIV-1 integrase enzyme. researchgate.net This demonstrates how a core scaffold, similar to this compound, can be rationally elaborated into a focused library to discover hits for a specific therapeutic application.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry tactics used to optimize lead compounds. scispace.com Bioisosterism involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, enhancing pharmacokinetic properties, or reducing toxicity. nih.gov Scaffold hopping is a more drastic change, where the central core of the molecule is replaced with a structurally different scaffold that maintains a similar 3D arrangement of key interacting groups. cambridgemedchemconsulting.com

For analogues of this compound, the ester group is a prime candidate for bioisosteric replacement. Esters can be rapidly hydrolyzed in vivo, leading to poor bioavailability. Replacing the ester with a more metabolically stable group that mimics its key electronic and steric features is a common goal. The 1,2,4-oxadiazole (B8745197) ring is a well-established bioisostere for esters and amides, valued for its resistance to hydrolysis. nih.govnih.gov This replacement can maintain or improve biological activity while enhancing stability. nih.gov

The carboxylic acid, which results from the hydrolysis of the parent ester, can also be replaced. The tetrazole ring is a classic bioisostere for a carboxylic acid, having a similar pKa and steric profile. cambridgemedchemconsulting.comdrughunter.com This substitution has been successfully used to increase bioavailability and improve antimalarial and antihypertensive properties in other drug candidates. drughunter.comnih.gov Replacing the carboxylic acid function with a tetrazole can lead to improved cell permeability and oral absorption. drughunter.com

Scaffold hopping would involve replacing the central imidazole ring itself with another heterocycle, such as a pyrazole (B372694), triazole, or oxazole. This strategy aims to discover novel intellectual property, escape known toxicities associated with the original scaffold, or improve synthetic accessibility while preserving the essential binding interactions required for biological activity. For example, researchers have explored imidazole-4-N-acetamide derivatives as a novel scaffold for targeting cyclin-dependent kinases, moving away from other known inhibitor scaffolds to find new chemotypes with improved selectivity. nih.gov

Future Research Directions and Emerging Paradigms for Ethyl 5 Methyl 1h Imidazole 4 Carboxylate

Exploration of Novel Synthetic Pathways for Enhanced Sustainability and Scalability

The development of efficient, sustainable, and scalable synthetic methods is paramount for the widespread application of ethyl 5-methyl-1H-imidazole-4-carboxylate and its derivatives. Current research focuses on moving beyond traditional, often harsh, synthetic conditions to more environmentally friendly and economically viable processes.

Key areas of exploration include:

Multi-component, One-Pot Reactions: These reactions, where multiple reactants are combined in a single vessel to form a complex product, are highly efficient. The Strecker reaction, for instance, has been utilized in a highly efficient multi-component one-pot synthesis of novel imidazole (B134444) derivatives under controlled microwave heating, offering advantages like shorter reaction times and high yields. researchgate.net

Green Chemistry Principles: The use of less hazardous reagents and environmentally benign solvents is a critical goal. Research into the synthesis of related imidazole carboxylates has explored replacing toxic starting materials like diaminomaleonitrile (B72808) with safer alternatives. jocpr.com Furthermore, simplifying purification steps, such as using simple acid-base treatments instead of column chromatography, enhances the green credentials and scalability of the synthesis. jocpr.com

Catalytic C-H Arylation: Palladium-catalyzed C-H arylation represents a powerful tool for the direct functionalization of the imidazole core. researchgate.net This method allows for the selective introduction of aryl groups onto the imidazole ring of precursors like ethyl imidazole-4-carboxylate, providing a direct route to complex derivatives without the need for pre-functionalized starting materials. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction rates, improve yields, and enhance the purity of the final products in the synthesis of imidazole-based compounds. researchgate.net

Table 1: Comparison of Synthetic Approaches for Imidazole Carboxylates

| Synthetic Strategy | Key Features | Potential Advantages | Source(s) |

|---|---|---|---|

| Multi-component Reactions | One-pot synthesis involving multiple reactants. | High efficiency, reduced waste, operational simplicity. | researchgate.net |

| Green Synthesis | Use of non-toxic reagents, simple purification. | Increased safety, lower cost, reduced environmental impact. | jocpr.com |

| C-H Arylation | Palladium-catalyzed direct functionalization. | High atom economy, access to novel derivatives. | researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave heating. | Shorter reaction times, higher yields and purity. | researchgate.net |

Deeper Elucidation of Molecular Mechanisms of Action and Target Identification

Derivatives of this compound have shown a diverse range of biological activities, suggesting multiple molecular mechanisms and targets. Future research aims to precisely identify these interactions to guide the development of more potent and selective agents.

Anticancer Activity: Certain derivatives, such as ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, have demonstrated significant antiproliferative effects against various human cancer cell lines. nih.gov Mechanistic studies revealed that this compound inhibits tumor cell colony formation and migration, exhibits antitubulin activity, and induces early apoptosis. nih.gov A key finding is its ability to reduce the mitochondrial membrane potential in a dose-dependent manner, pointing towards the intrinsic pathway of apoptosis as a primary mechanism of action. nih.gov

Antiviral Activity: The imidazole-4-carboxylate scaffold is a key structural feature in compounds designed as inhibitors of the HIV-1 integrase enzyme. nih.gov These compounds are thought to selectively bind to the LEDGF/p75-binding pocket of the integrase, rather than the active site for strand transfer, thereby preventing the integration of the viral genome into the host cell's DNA. nih.gov

Herbicidal Activity: Ethyl 4-methyl-5-imidazolecarboxylate, a closely related isomer, forms coordination complexes with cobalt (Co2+). chemicalbook.comsigmaaldrich.com These complexes act as Hill reaction inhibitors, disrupting the photosynthetic electron flow and the synthesis of ATP in plants. chemicalbook.comsigmaaldrich.com This mechanism effectively halts the energy production process in susceptible plants, leading to their death, which makes it a valuable tool for managing unwanted plant growth. lookchem.com

Table 2: Investigated Biological Activities and Mechanisms

| Biological Activity | Proposed Mechanism of Action | Molecular Target(s) | Source(s) |

|---|---|---|---|